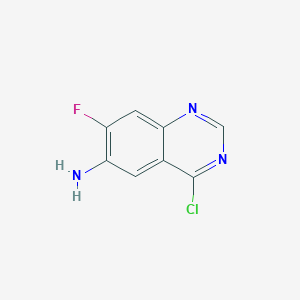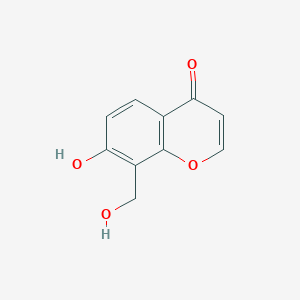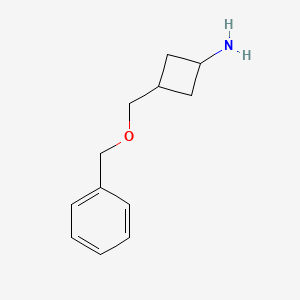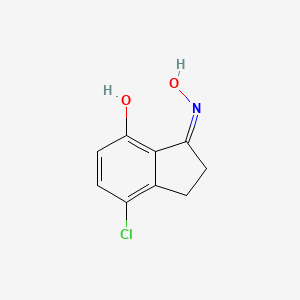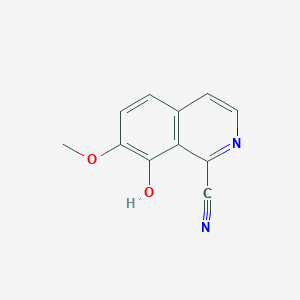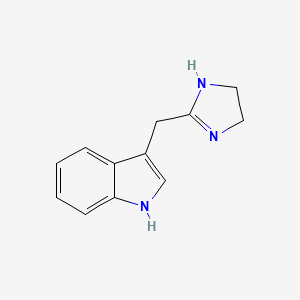
1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole is a heterocyclic compound that features both an indole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with an imidazole precursor under specific conditions that promote the formation of the desired heterocyclic structure. For example, the reaction might be catalyzed by a transition metal catalyst such as nickel or palladium, and carried out in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydro-indole derivative.
Scientific Research Applications
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1h-imidazole: Shares the imidazole ring but lacks the indole moiety.
1h-indole: Contains the indole ring but lacks the imidazole component.
2-methyl-1h-indole: Similar structure but with a methyl group instead of the imidazole ring.
Uniqueness
What sets 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole apart is the combination of both the indole and imidazole rings in a single molecule
Properties
CAS No. |
19853-01-1 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12/h1-4,8,15H,5-7H2,(H,13,14) |
InChI Key |
HGNMPVZIINPXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



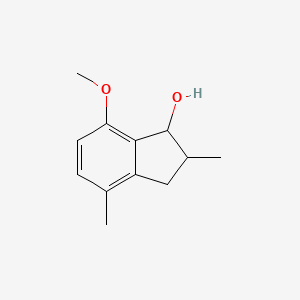
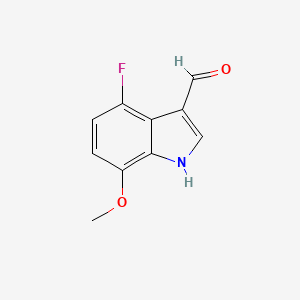
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
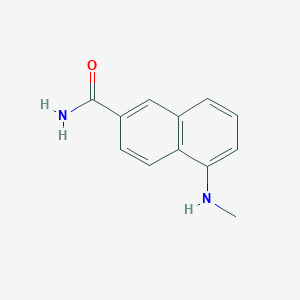
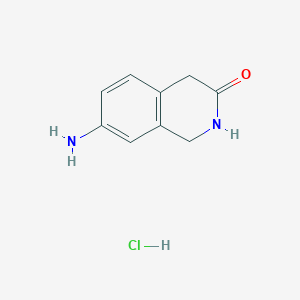
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)
